CID 96253

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

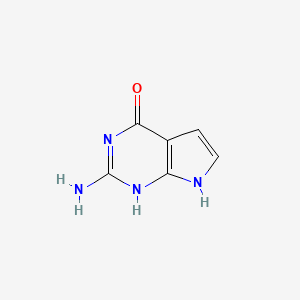

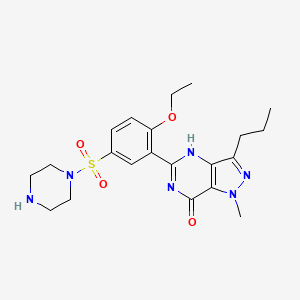

CID 96253, also known as 2-amino-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, is a compound with the molecular formula C6H6N4O . It has a molecular weight of 150.14 g/mol .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H, (H4,7,8,9,10,11) . The compound has a Canonical SMILES representation of C1=CNC2=C1C(=O)N=C(N2)N .Physical and Chemical Properties Analysis

This compound has a molecular weight of 150.14 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of this compound is 150.05416083 g/mol . The Topological Polar Surface Area is 83.3 A^2 . The compound has a Heavy Atom Count of 11 .作用机制

Target of Action

CID 96253, also known as Zoledronic acid , is a bisphosphonate used to treat various bone diseases . Its primary targets are osteoclasts, the cells responsible for bone resorption . By inhibiting these cells, Zoledronic acid helps to maintain bone density and strength .

Mode of Action

Zoledronic acid works by binding to hydroxyapatite, a mineral found in bones . When osteoclasts resorb bone, they create an acidic environment that releases the bound Zoledronic acid . The released Zoledronic acid is then taken up by the osteoclasts, inhibiting their activity and thus reducing bone resorption .

Biochemical Pathways

The action of Zoledronic acid affects the biochemical pathway of bone remodeling. This process involves a balance between the activities of osteoblasts (cells that build bone) and osteoclasts (cells that break down bone). By inhibiting osteoclasts, Zoledronic acid disrupts this balance, leading to a net increase in bone mass .

Pharmacokinetics

Zoledronic acid exhibits linear pharmacokinetics and is rapidly distributed with a large volume of distribution, indicating extensive tissue penetration . After administration, it has a terminal elimination half-life of approximately 146 hours . The major route of elimination of Zoledronic acid is through the feces, primarily as unchanged drug .

Result of Action

The inhibition of osteoclasts by Zoledronic acid results in a decrease in bone resorption, leading to an increase in bone density . This can help to prevent fractures in conditions such as osteoporosis and can also reduce hypercalcemia (high blood calcium levels) in malignancy .

Action Environment

The action of Zoledronic acid can be influenced by various environmental factors. For example, the bioavailability of the drug can be affected by the patient’s renal function, as the drug is primarily eliminated through the kidneys . Additionally, the drug’s efficacy can be influenced by the patient’s bone turnover rate, which can be affected by factors such as age, sex, and the presence of certain diseases .

生化分析

Biochemical Properties

CID 96253 plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complex network of biochemical interactions within a cell . The nature of these interactions is multifaceted, involving both direct and indirect interactions that influence the function and activity of these biomolecules .

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that changes in the growth medium, specifically sugars, affected both the initial activity and stability of nitrile hydratase in Rhodococcus rhodochrous DAP 96253 .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions occur at the molecular level and are responsible for the effects that this compound exerts on cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can also influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This involves interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are of great interest . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-amino-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAFFPNXVJANFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)N=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC2=C1C(=O)N=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B7796566.png)

![6-[5-(2-Oxohexahydro-2H-thieno[3,4-d]imidazole-4-yl)pentanoylamino]hexanoic acid](/img/structure/B7796617.png)

![6-[6-[5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido]hexanamido]hexanoic Acid](/img/structure/B7796621.png)

![(6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B7796680.png)